5-Chloro-4-iodo-2-nitrophenol
Overview
Description
5-Chloro-4-iodo-2-nitrophenol is a useful research compound. Its molecular formula is C6H3ClINO3 and its molecular weight is 299.45 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 2-chloro-4-nitrophenol have been studied, and their targets include certain enzymes in bacteria that can degrade these compounds .
Mode of Action
It is likely to interact with its targets (possibly enzymes) in a way that leads to its degradation, similar to other nitrophenols .
Biochemical Pathways
This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .
Result of Action
Similar compounds like 2-chloro-4-nitrophenol are known to be degraded by certain bacteria, which could potentially lead to the detoxification of environments contaminated with these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-4-iodo-2-nitrophenol. For instance, the degradation of similar compounds like 2-chloro-4-nitrophenol has been observed in certain bacteria, suggesting that microbial activity in the environment can influence the fate of these compounds .
Biochemical Analysis
Biochemical Properties
5-Chloro-4-iodo-2-nitrophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monooxygenases, which are enzymes that catalyze the incorporation of an oxygen atom into organic substrates. This interaction is crucial for the degradation of nitrophenol compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism . Additionally, its presence can lead to changes in cell signaling pathways, which are essential for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes involved in the degradation of nitrophenol compounds, thereby affecting the overall metabolic pathway . Additionally, it can induce changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in significant changes in cellular functions, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cellular toxicity and adverse physiological responses in animal models . These threshold effects are crucial for determining safe dosage levels for experimental purposes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monooxygenases and dioxygenases, which play a crucial role in its degradation . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism. The compound’s involvement in these pathways highlights its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported through specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its biochemical interactions and overall efficacy in cellular processes.
Properties
IUPAC Name |
5-chloro-4-iodo-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOCTVZGZYTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.